1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
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Overview
Description
1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a phenoxypropanone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
It’s known that benzothiazole and piperazine derivatives have a wide range of biological activities . For instance, 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
It’s known that benzothiazole and piperazine derivatives interact with their targets to exert their effects . For instance, 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives act as antagonists, meaning they bind to dopamine and serotonin receptors and block their activity .
Biochemical Pathways
Given that 3-(piperazin-1-yl)-1,2-benzothiazole derivatives act as dopamine and serotonin antagonists , it can be inferred that they may affect the dopaminergic and serotonergic pathways in the nervous system.
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline in the medicinal chemistry to evaluate the druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.
Result of Action
It’s known that benzothiazole and piperazine derivatives have a wide range of biological activities . For instance, 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives act as dopamine and serotonin antagonists, which could lead to changes in mood and behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and an appropriate halogenated precursor.
Attachment of the Phenoxypropanone Group: The final step involves the coupling of the phenoxypropanone group to the piperazine-benzothiazole intermediate, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of catalysts like piperidine can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzothiazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated precursors, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antibacterial, antifungal, and antipsychotic activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the phenoxypropanone group.
N’-(1,3-Benzothiazol-2-yl)-3-phenoxypropan-1-one: Similar structure but with variations in the substitution pattern.
Uniqueness
1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c21-16-7-4-8-17-19(16)22-20(27-17)24-12-10-23(11-13-24)18(25)9-14-26-15-5-2-1-3-6-15/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRWCMNJXOFLKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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